![molecular formula C10H10INO4 B14359030 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid CAS No. 90917-38-7](/img/structure/B14359030.png)
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid: is an organic compound that features a benzoic acid core with a hydroxy group at the 2-position and an iodoacetyl-methylamino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Introduction of the Iodoacetyl Group: The hydroxy group at the 2-position is protected, and the 4-position is activated for substitution. The iodoacetyl group is introduced using iodoacetyl chloride in the presence of a base such as pyridine.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodoacetyl group can be reduced to an acetyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Hydroxy-4-(acetyl)(methyl)amino)benzoic acid.
Reduction: 2-Hydroxy-4-(acetyl)(methyl)amino)benzoic acid.
Substitution: 2-Hydroxy-4-[(substituted)(methyl)amino]benzoic acid.
Applications De Recherche Scientifique
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive iodoacetyl group.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or pathways in disease states.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid involves its reactive iodoacetyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the inhibition of specific molecular pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the iodoacetyl and methylamino groups.
4-Amino-2-hydroxybenzoic acid: Contains an amino group instead of the iodoacetyl-methylamino group.
2-Hydroxy-4-methylbenzoic acid: Lacks the iodoacetyl and amino groups.
Uniqueness
2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in its simpler analogs. The presence of the iodoacetyl group allows for targeted covalent modifications, making it particularly useful in biochemical and medicinal research.
Propriétés
Numéro CAS |
90917-38-7 |
|---|---|
Formule moléculaire |
C10H10INO4 |
Poids moléculaire |
335.09 g/mol |
Nom IUPAC |
2-hydroxy-4-[(2-iodoacetyl)-methylamino]benzoic acid |
InChI |
InChI=1S/C10H10INO4/c1-12(9(14)5-11)6-2-3-7(10(15)16)8(13)4-6/h2-4,13H,5H2,1H3,(H,15,16) |
Clé InChI |
IEEJKHWBXMHLNO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=C(C=C1)C(=O)O)O)C(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



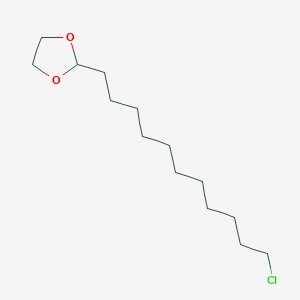
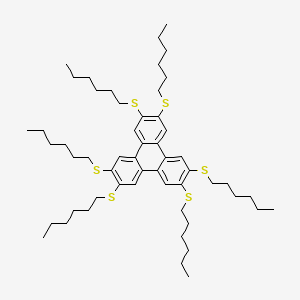
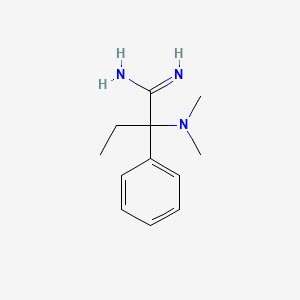


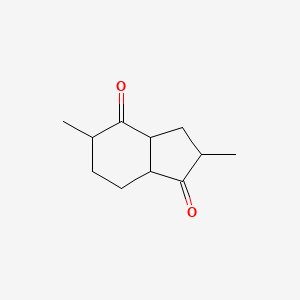
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
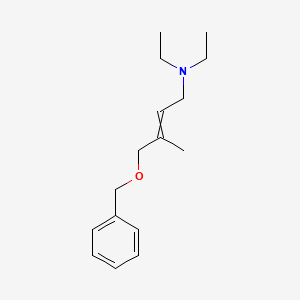
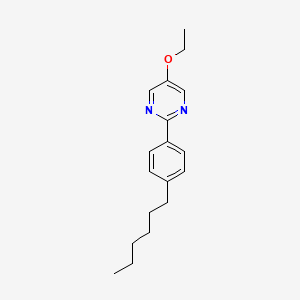
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
